molecular formula C17H17N5O3S B11182233 5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11182233
M. Wt: 371.4 g/mol
InChI Key: PDZMFKSEMWZVSQ-UHFFFAOYSA-N
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Description

5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the triazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with 3-methylphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Industrial Chemistry: The compound can be used as a catalyst or intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylbenzenesulfonamido)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-methylphenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O3S/c1-11-6-8-14(9-7-11)26(24,25)21-16-15(19-22-20-16)17(23)18-13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,18,23)(H2,19,20,21,22)

InChI Key

PDZMFKSEMWZVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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